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Compound of Interest

Compound Name: 5-Aminooxindole

Cat. No.: B107739 Get Quote

This guide provides a comprehensive overview of 5-aminooxindole derivatives and analogs,

intended for researchers, scientists, and professionals in drug development. It delves into the

synthesis, chemical properties, and diverse biological activities of this important class of

compounds, with a focus on their therapeutic potential.

Introduction: The 5-Aminooxindole Scaffold
The 5-aminooxindole core is a privileged heterocyclic structure in medicinal chemistry.[1] Its

unique arrangement of a bicyclic aromatic system containing a lactam ring and a strategically

positioned amino group at the 5-position makes it a versatile building block for the synthesis of

a wide array of biologically active molecules.[1] This scaffold serves as a crucial intermediate in

the development of pharmaceuticals targeting a range of conditions, including cancer,

inflammatory diseases, and neurological disorders.[1]

The reactivity of the 5-amino group and the methylene at the 3-position allows for extensive

chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic

properties. This adaptability has led to the discovery of numerous derivatives with potent and

selective activities against various biological targets.

Synthetic Methodologies
The synthesis of the 5-aminooxindole core and its subsequent derivatization are critical steps

in the drug discovery process. A common and effective route to the core structure involves a

multi-step synthesis starting from oxindole.
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Core Synthesis: From Oxindole to 5-Aminooxindole
A well-established method for synthesizing 5-aminooxindole involves the nitration of oxindole

followed by the reduction of the nitro group.[2]

Protocol for the Synthesis of 5-Aminooxindole:

Step 1: Synthesis of 5-Nitro-oxindole[2]

Dissolve oxindole (5 g, 0.03 mol) in cold concentrated sulfuric acid (28 ml) at 0 °C.

Slowly add potassium nitrate (3.87 g, 0.03 mol) in portions, ensuring the temperature does

not exceed 5 °C.

Stir the mixture for an additional 30 minutes at 0-5 °C.

Pour the reaction mixture onto 300 g of ice.

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

Purify the crude product by recrystallization from 50% acetic acid to yield 5-nitro-oxindole.

Step 2: Synthesis of 5-Aminooxindole[2]

Create a suspension of 5-nitro-oxindole (1.2 g, 7.1 mmol) and 10% palladium on carbon

(0.32 g) in methanol (50 ml).

Hydrogenate the suspension for 3 hours under 45 psi of hydrogen gas.

Filter the reaction mixture through celite and wash the filter cake with methanol.

Concentrate the filtrate to obtain the pure 5-aminooxindole compound.

Oxindole Nitration
(KNO3, H2SO4, 0-5°C) 5-Nitro-oxindole Reduction

(H2, 10% Pd/C, MeOH) 5-Aminooxindole
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Caption: General synthetic scheme for 5-aminooxindole.

Derivatization Strategies
The versatility of the 5-aminooxindole scaffold allows for modifications at several key positions

to explore structure-activity relationships (SAR).[3]

N-Acylation: The 5-amino group can be readily acylated. For instance, reaction with acetic

anhydride in THF yields N-(2-oxoindolin-5-yl)acetamide.[2] This modification can influence

solubility and interactions with biological targets.

Condensation at C3: The active methylene group at the C3 position can undergo

condensation reactions with various aldehydes. This Knoevenagel-type condensation is a

cornerstone for creating derivatives with extended conjugation and diverse substituents,

often leading to potent kinase inhibitors.[2]

Spirocyclic Derivatives: The oxindole core is a popular starting point for the synthesis of

spirooxindoles, a class of compounds with significant biological activities, including

antimicrobial, anti-HIV, and antitumor effects.[4][5] These are often synthesized via 1,3-

dipolar cycloaddition reactions.[4]

Characterization Techniques
The structural elucidation of newly synthesized 5-aminooxindole derivatives is paramount. A

combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are essential for

confirming the core structure and the successful addition of substituents.[6][7]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass and confirm the elemental composition of the synthesized compounds.[6][7]

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as

the lactam carbonyl, N-H bonds, and any newly introduced functionalities.[7]

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides

unambiguous determination of the three-dimensional structure, offering crucial insights into
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stereochemistry and intermolecular interactions.[8]

Biological Activities and Therapeutic Applications
5-Aminooxindole derivatives have demonstrated a broad spectrum of biological activities,

making them attractive candidates for drug development in various therapeutic areas.

Kinase Inhibition in Oncology
A primary application of 5-aminooxindole derivatives is in the field of oncology as kinase

inhibitors.[9] Dysregulation of protein kinase activity is a hallmark of many cancers, making

them a prime target for therapeutic intervention.[9]
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Caption: Mechanism of action for 5-aminooxindole kinase inhibitors.

VEGFR, PDGFR, and FGFR Inhibition: Many 3-substituted oxindole derivatives are potent

inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth

factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) kinases. These

receptors are crucial for angiogenesis, the formation of new blood vessels that tumors need

to grow and metastasize.

Src Kinase Inhibition: Certain N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide

derivatives have been identified as inhibitors of Src kinase.[2] Increased Src activity is

observed in numerous human cancers and is involved in controlling cell cycle progression,

survival, and metastasis.[2]

JAK2 Inhibition: The Janus kinase 2 (JAK2) is another important target. A specific mutation

(V617F) in JAK2 is frequently found in myeloproliferative disorders, and inhibitors based on

related scaffolds have shown promise in treating these conditions.[10]

p38α MAP Kinase Inhibition: Analogs with a 5-amino-pyrazole scaffold have been developed

as potent and selective inhibitors of p38α MAP kinase, which is involved in inflammatory

responses.[11]

Table 1: Examples of 5-Aminooxindole Derivatives as Kinase Inhibitors

Derivative Class Target Kinase(s) Therapeutic Area

3-Substituted-benzylidene-2-

oxoindolin-5-yl acetamides
Src Oncology

3-Alkenyl-oxindoles VEGFR, FGFR, RET Oncology

Spirooxindoles Ecto-5′-nucleotidase Oncology

1-Aryl-5-anilinoindazoles

(analogs)
JNK Inflammatory Diseases

5-Amino-pyrazoles (analogs) p38α Inflammatory Diseases

Neurodegenerative Diseases
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The oxindole scaffold and its derivatives are being explored for their potential in treating

neurodegenerative conditions like Alzheimer's disease.[12]

GSK-3β Inhibition: Oxindole derivatives are considered analogs of indirubin and have shown

significant potential to inhibit Glycogen Synthase Kinase 3β (GSK-3β).[12] Overexpression of

GSK-3β is linked to the pathology of Alzheimer's disease.[12]

Acetylcholinesterase Inhibition: Some 5-amino-5,6,7,8-tetrahydroquinolinones, which are

structurally related to 5-aminooxindoles, were designed as acetylcholinesterase inhibitors.

[13]

Anti-inflammatory Effects: Indole derivatives have been investigated for their ability to reduce

neuro-inflammation, a key component in the progression of Alzheimer's disease, by

decreasing the levels of pro-inflammatory cytokines like IL-1β.[14]

Antimicrobial and Antiparasitic Activity
Derivatives of the broader indole family have demonstrated promising activity against various

pathogens.

Antibacterial Agents: Certain 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine

derivatives have shown good antibacterial activity, including against resistant strains like

MRSA. Some 5-amino-4-quinolone analogs act as potent membrane-disrupting agents

against Gram-positive bacteria.[15]

Antimalarial Activity: Aminoindole analogs have been identified as potent inhibitors of

Plasmodium falciparum, the parasite responsible for malaria, with some compounds showing

IC50 values in the low nanomolar range.[16]

Other Therapeutic Areas
The structural diversity of 5-aminooxindole derivatives has led to their investigation in other

therapeutic contexts.

Anti-inflammatory Agents: Novel 2-amino-5-hydroxyindoles have been synthesized as potent

inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are

mediators of inflammation and allergic reactions.[17]
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Anticancer Activity via G-Quadruplex Binding: Substituted 5-nitroindole derivatives have

been shown to bind to and stabilize G-quadruplex structures in the promoter regions of

oncogenes like c-Myc, leading to the downregulation of its expression and cell cycle arrest in

cancer cells.[6]

Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-aminooxindole scaffold has yielded valuable insights into the

structural requirements for biological activity.

Substitution on the 5-Amino Group: The nature of the substituent on the 5-amino group can

significantly impact activity. For instance, in a series of 5-nitroindole derivatives targeting c-

Myc G-quadruplexes, the presence of a nitro or amino group at the 5-position was crucial for

G4 binding.[6]

Substitution at the 3-Position: For kinase inhibitors, the substituent at the 3-position plays a

critical role in interacting with the ATP-binding pocket of the kinase. The size, shape, and

electronic properties of this group are key determinants of potency and selectivity.

Planarity and Conformation: The overall planarity of the molecule can influence its ability to

intercalate into DNA or fit into the active site of an enzyme. The introduction of spirocyclic

systems dramatically alters the three-dimensional shape, leading to different biological

activities.[4]

Future Perspectives
The 5-aminooxindole scaffold continues to be a fertile ground for the discovery of new

therapeutic agents. Future research will likely focus on:

Multi-Targeted Agents: Designing derivatives that can simultaneously modulate multiple

targets, which could be particularly effective in complex diseases like cancer and

neurodegenerative disorders.[18]

Improving Drug-like Properties: Optimizing the ADME (absorption, distribution, metabolism,

and excretion) properties of lead compounds to enhance their bioavailability and reduce

potential toxicity.
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Novel Biological Targets: Exploring the activity of 5-aminooxindole libraries against new and

emerging biological targets to address unmet medical needs.

Conclusion
5-Aminooxindole derivatives and their analogs represent a highly valuable and versatile class

of compounds in medicinal chemistry. Their synthetic tractability, coupled with a broad range of

potent biological activities, ensures their continued importance in the quest for novel and

effective therapeutics. This guide has provided a technical overview of their synthesis,

characterization, and diverse applications, offering a solid foundation for researchers and drug

development professionals working in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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